-lambda~5~-phosphanethione CAS No. 89982-73-0](/img/structure/B14373572.png)
[Bis(trimethylsilyl)methylidene](2,4,6-trimethylphenyl)-lambda~5~-phosphanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione is a chemical compound known for its unique structure and properties It is characterized by the presence of trimethylsilyl groups and a lambda5-phosphanethione core, which contribute to its reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione typically involves the reaction of trimethylsilyl-substituted precursors with phosphorus-containing reagents. One common method includes the use of trimethylsilyl chloride and a phosphorus source under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metals and other electrophiles, facilitating various catalytic and synthetic processes. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trimethylsilyl)methylidene-(2,4,6-trimethylphenyl)phosphane
- Bis(2,4,6-trimethylphenyl) diselenide
Uniqueness
Compared to similar compounds, Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione is unique due to its specific combination of trimethylsilyl groups and a lambda5-phosphanethione core. This structure imparts distinct reactivity and stability, making it valuable in various applications .
Propiedades
Número CAS |
89982-73-0 |
|---|---|
Fórmula molecular |
C16H29PSSi2 |
Peso molecular |
340.6 g/mol |
InChI |
InChI=1S/C16H29PSSi2/c1-12-10-13(2)15(14(3)11-12)17(18)16(19(4,5)6)20(7,8)9/h10-11H,1-9H3 |
Clave InChI |
QFXUMVZFDIBOJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(=C([Si](C)(C)C)[Si](C)(C)C)=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

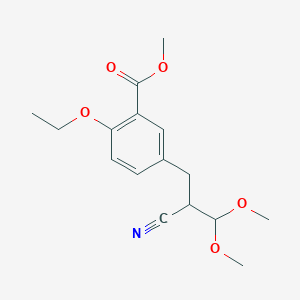
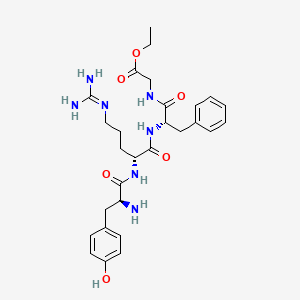

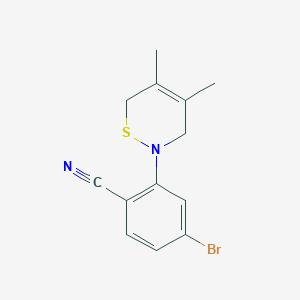
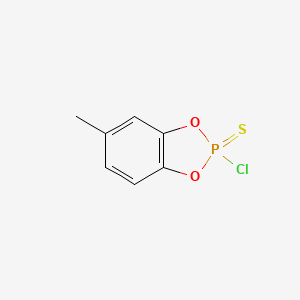
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)
![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)
![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
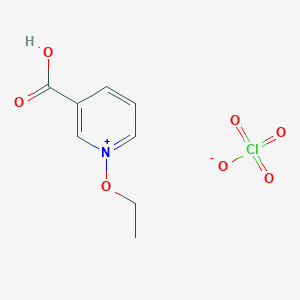

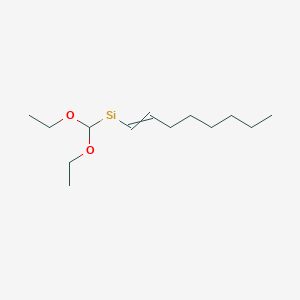
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
